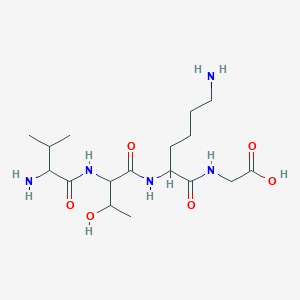
Val-Thr-Lys-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Thr-Lys-Gly is a complex organic compound that belongs to the class of amino acids. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Thr-Lys-Gly typically involves multi-step organic synthesis. The process begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acid derivatives using reagents like carbodiimides or active esters. The final deprotection step yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the compound is assembled step-by-step on a solid support. This method allows for efficient purification and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Val-Thr-Lys-Gly undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of carboxyl groups can yield alcohols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols .
Scientific Research Applications
Val-Thr-Lys-Gly has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Plays a role in studying protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including its role in enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Val-Thr-Lys-Gly involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s multiple functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Valine: An essential amino acid with a similar branched-chain structure.
Leucine: Another branched-chain amino acid with similar biochemical properties.
Isoleucine: Shares structural similarities and is involved in similar metabolic pathways.
Uniqueness
What sets Val-Thr-Lys-Gly apart is its complex structure, which allows for diverse chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
133605-54-6 |
|---|---|
Molecular Formula |
C17H33N5O6 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25) |
InChI Key |
DQPMXYDFWRYWQV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |
sequence |
VXKG |
Synonyms |
Val-Thr-Lys-Gly |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















